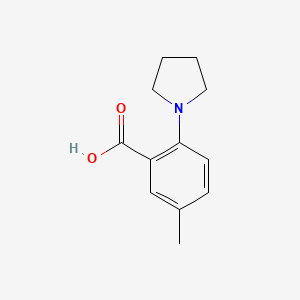

5-Methyl-2-(pyrrolidin-1-yl)benzoic acid

Description

IUPAC Nomenclature and Systematic Identification

The compound 5-methyl-2-(pyrrolidin-1-yl)benzoic acid is systematically identified using IUPAC rules as 5-methyl-2-(1-pyrrolidinyl)benzoic acid . Its molecular formula, C₁₂H₁₅NO₂ , reflects a benzoic acid backbone substituted with a methyl group at the 5-position and a pyrrolidine ring at the 2-position. The SMILES notation, O=C(O)C1=CC(C)=CC=C1N2CCCC2 , encodes the spatial arrangement of atoms, emphasizing the carboxylic acid group (-COOH), the methyl substituent (-CH₃), and the pyrrolidine nitrogen's connectivity. The InChIKey RZFSNMBESKENTH-UHFFFAOYSA-N provides a unique identifier for computational databases, enabling precise chemical tracking.

Systematic differentiation from similar derivatives relies on its CAS registry number (689142-42-5) , which distinguishes it from positional isomers like 4-(pyrrolidin-1-ylmethyl)benzoic acid (CAS 1088994-22-2). The molecular weight of 205.25 g/mol further differentiates it from halogenated analogs, such as 2-bromo-5-pyrrolidin-1-yl-benzoic acid methyl ester (284.15 g/mol).

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is defined by a planar benzoic acid core and a non-planar pyrrolidine ring. The torsional angle between the pyrrolidine nitrogen and the benzene ring influences conformational stability, with the N–C(aryl) bond allowing limited rotation due to steric hindrance from adjacent substituents. Density functional theory (DFT) models predict a dihedral angle of 15–25° between the pyrrolidine and benzene planes, optimizing π-orbital overlap for intramolecular charge transfer.

The methyl group at C5 introduces steric effects that restrict free rotation of the pyrrolidine ring, favoring a twisted boat conformation over a chair configuration. This is corroborated by comparative studies on 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid, where substituent electronegativity alters ring puckering.

Crystallographic Data and Polymorphism Studies

Crystallographic data for this compound remain unreported in public databases as of 2025. However, analogous compounds like 2-(pyrrolidin-1-yl)benzoic acid hydrochloride (CAS 1855911-27-1) exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 14.20 Å, and β = 98.6°. These structures reveal hydrogen-bonding networks between carboxylic acid groups and chloride ions, suggesting potential similarities in the target compound’s solid-state behavior.

Polymorphism studies are limited, but derivatives like 4-(pyrrolidin-1-yl)-3-(trifluoromethyl)benzoic acid (CAS 677704-56-2) demonstrate two polymorphic forms : a stable α-phase and a metastable β-phase with distinct melting points. Such data underscore the need for further crystallographic exploration of the title compound.

Comparative Analysis with Pyrrolidine-Substituted Benzoic Acid Derivatives

The structural and electronic effects of pyrrolidine substitution on benzoic acid derivatives are summarized in Table 1.

Table 1: Comparative Properties of Pyrrolidine-Substituted Benzoic Acids

Key observations:

- Positional Isomerism : The 2,5-disubstitution pattern in the title compound reduces symmetry compared to monosubstituted analogs, affecting crystallinity and solubility.

- Electron-Withdrawing Effects : Methoxy groups at C2 (as in 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid) increase polarity and boiling points relative to methyl-substituted derivatives.

- Steric Bulk : Pyrrolidine at C2 creates greater steric hindrance than smaller substituents (e.g., -OCH₃), influencing reactivity in coupling reactions.

Properties

IUPAC Name |

5-methyl-2-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9-4-5-11(10(8-9)12(14)15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFSNMBESKENTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) of Halogenated Precursors

The primary and most established synthetic route involves the nucleophilic substitution of a halogenated benzoic acid derivative, typically 5-methyl-2-bromobenzoic acid or 2-fluoro-5-methylbenzoic acid, with pyrrolidine. This reaction proceeds via displacement of the halogen by the nucleophilic nitrogen of pyrrolidine under basic conditions.

-

- Starting materials: 5-methyl-2-bromobenzoic acid or 2-fluoro-5-methylbenzoic acid

- Nucleophile: Pyrrolidine (excess)

- Base: Potassium carbonate (K₂CO₃) or similar inorganic bases

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or N-methylpyrrolidinone (NMP)

- Temperature: Elevated temperatures, typically 100–160°C, with reaction times ranging from 10 to 48 hours depending on scale and conditions

- Atmosphere: Nitrogen or inert atmosphere to prevent oxidation

- Workup: Extraction with ethyl acetate, washing with brine or ammonium chloride solution, drying over MgSO₄, and concentration under reduced pressure

Mechanism: The pyrrolidine nitrogen attacks the electron-deficient aromatic carbon bearing the halogen, facilitated by the electron-withdrawing carboxylic acid group, resulting in substitution and formation of the desired product.

Advantages: This method is straightforward, scalable, and yields the target compound in moderate to high purity and yield.

Industrial Scale and Continuous Flow Adaptations

For industrial production, continuous flow reactors are employed to enhance mixing, heat transfer, and reaction control. Catalysts or phase-transfer catalysts such as tetrabutylammonium bromide may be used to improve reaction rates and yields. Reaction parameters are optimized to maximize throughput and minimize byproducts.

Reaction Optimization and Purification

Key Parameters Affecting Yield and Purity

| Parameter | Description | Effect on Reaction |

|---|---|---|

| Solvent | DMF preferred due to polarity and ability to stabilize transition states | Enhances nucleophilic substitution efficiency |

| Temperature | 100–160°C, typically around 150°C | Higher temperature accelerates reaction but risks decomposition if too high |

| Base | Potassium carbonate or similar inorganic bases | Neutralizes acid byproducts, facilitates nucleophile activation |

| Reaction Time | 10–48 hours depending on scale | Sufficient time ensures complete substitution |

| Atmosphere | Nitrogen or inert gas | Prevents oxidation and side reactions |

| Workup | Extraction with ethyl acetate, washing with brine or ammonium chloride, drying | Removes impurities and residual reagents |

Purification Techniques

- Liquid-liquid extraction: Organic layer separated and washed to remove inorganic salts and unreacted amines.

- Drying: Over anhydrous magnesium sulfate or sodium sulfate.

- Concentration: Under reduced pressure to obtain crude product.

- Recrystallization: From ethanol/ethyl acetate mixtures to improve purity.

- Chromatography: Column chromatography may be used for further purification if needed.

Characterization of Intermediates and Final Product

- Thin Layer Chromatography (TLC): Monitoring reaction progress; typical Rf values depend on solvent systems but around 0.5 in ethyl acetate/hexane mixtures.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Aromatic protons appear between δ 7.0–8.0 ppm.

- Pyrrolidine ring protons typically resonate between δ 1.9–3.3 ppm.

- Carboxylic acid proton often broad and downfield.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight (e.g., ~191 g/mol for C12H15NO2).

- Infrared (IR) Spectroscopy: Characteristic carboxylic acid O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and aromatic C-H stretches.

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Starting Material | 5-Methyl-2-bromobenzoic acid or 2-fluoro-5-methylbenzoic acid | Commercially available or synthesized |

| 2. Nucleophilic Substitution | Reaction with pyrrolidine in presence of base | K₂CO₃, DMF, 100–160°C, 10–48 h, inert atmosphere |

| 3. Workup | Extraction with ethyl acetate, washing with brine/ammonium chloride | Removes salts and unreacted reagents |

| 4. Drying and Concentration | Dry over MgSO₄, concentrate under reduced pressure | Obtain crude product |

| 5. Purification | Recrystallization or chromatography | Ethanol/ethyl acetate solvent system |

| 6. Characterization | TLC, NMR, MS, IR | Confirm structure and purity |

Research Findings and Notes

- The use of polar aprotic solvents like DMF is critical for reaction efficiency due to their ability to stabilize charged intermediates during SNAr.

- Elevated temperatures significantly improve reaction rates but require careful control to avoid decomposition.

- Potassium carbonate is preferred as a mild base that facilitates deprotonation without causing side reactions.

- Continuous flow methods have been shown to improve scalability and reproducibility in industrial settings.

- The pyrrolidine substituent enhances the compound’s solubility and biological activity by increasing lipophilicity and interaction potential with biomolecules.

Scientific Research Applications

Biological Applications

Research has indicated that 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid exhibits several promising biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antibacterial and antifungal activities. Its derivatives have been explored for their potential to combat multi-drug-resistant pathogens, making it a candidate for further investigation in antimicrobial drug development .

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

- Neuroprotective Effects : There is emerging evidence that compounds similar to this compound may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Medicinal Chemistry

In medicinal chemistry, this compound serves as an important intermediate for synthesizing more complex pharmaceutical agents. Its derivatives have been studied for:

- Targeted Drug Delivery : The compound's ability to interact with specific biological targets makes it suitable for designing targeted therapies, particularly in oncology.

- Combination Therapies : Research indicates that it may enhance the efficacy of existing drugs when used in combination therapies, particularly against resistant strains of bacteria .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies assessed the anti-inflammatory effects of this compound on macrophage cell lines. The results showed a reduction in pro-inflammatory cytokine production, suggesting that it may modulate inflammatory responses effectively.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The benzoic acid moiety may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 5-methyl-2-(pyrrolidin-1-yl)benzoic acid, highlighting differences in substituents, synthesis, and biological activity:

Key Points of Comparison :

Substituent Effects on Bioactivity :

- The nitro group in compounds like 9 and 10 may confer antibacterial or antiviral properties, whereas the methyl group in the target compound could enhance lipophilicity and membrane permeability .

- Hydroxyl groups (e.g., in compound 46 ) significantly boost antioxidant activity compared to the pyrrolidine-substituted target compound .

Heterocyclic Modifications: Replacing pyrrolidine (5-membered ring) with piperidine (6-membered) in compound 10 may alter steric interactions and solubility due to increased ring size .

Triazole derivatives (e.g., 24) are synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a high-yielding method compared to traditional heterocycle substitutions .

Physical/Chemical Properties: Extraction efficiency: Benzoic acid derivatives with electron-withdrawing groups (e.g., NO₂) or bulky substituents may exhibit lower distribution coefficients (m) in liquid membranes compared to simpler analogs like unsubstituted benzoic acid . Solubility: Pyrrolidine’s basicity may enhance aqueous solubility at physiological pH compared to non-polar substituents like triazole or phenyl groups .

Safety Profiles :

- The target compound’s hazards (skin/eye irritation) are comparable to other benzoic acid derivatives. However, nitro-substituted analogs (e.g., 9 ) may pose additional risks (e.g., mutagenicity) due to the nitro group .

Biological Activity

5-Methyl-2-(pyrrolidin-1-yl)benzoic acid (MPBA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

MPBA is characterized by a benzoic acid moiety substituted with a pyrrolidine ring and a methyl group at the 5-position. This unique structure contributes to its biological activity, particularly through enhanced binding affinity to various molecular targets.

| Property | Details |

|---|---|

| Molecular Formula | C12H15NO2 |

| Molar Mass | 205.25 g/mol |

| Chemical Structure | Chemical Structure |

Antimicrobial Properties

Research indicates that MPBA exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness similar to established antibiotics.

- Case Study : In vitro studies have shown that MPBA has a minimum inhibitory concentration (MIC) of 3.12 μg/mL against Staphylococcus aureus, indicating potent antibacterial properties .

- Mechanism of Action : The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity, although specific pathways require further elucidation.

Anti-inflammatory Effects

MPBA has also been investigated for its anti-inflammatory properties. In animal models, it has shown potential in reducing inflammation markers.

- Research Findings : MPBA significantly decreased levels of pro-inflammatory cytokines in models of induced inflammation, suggesting its utility in treating inflammatory diseases .

The biological activity of MPBA is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : MPBA may inhibit enzymes involved in inflammatory pathways or bacterial metabolism.

- Receptor Modulation : The pyrrolidine ring enhances binding affinity to various receptors, which may modulate signaling pathways related to pain and inflammation.

Comparative Analysis with Related Compounds

To understand the uniqueness of MPBA, it is helpful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(Pyrrolidin-1-yl)benzoic acid | Lacks methyl group | Lower antimicrobial activity |

| 5-Methyl-2-(piperidin-1-yl)benzoic acid | Piperidine ring instead of pyrrolidine | Different pharmacological profile |

| 5-Methyl-2-(morpholin-1-yl)benzoic acid | Morpholine ring providing distinct steric effects | Varies in binding affinity |

Applications in Drug Development

MPBA is being explored as a lead compound for developing new therapeutic agents:

- Drug Discovery : Its structural properties make it a candidate for synthesizing derivatives with enhanced efficacy against resistant bacterial strains.

- Therapeutic Potential : Ongoing research aims to evaluate its effectiveness in treating conditions such as chronic pain and bacterial infections resistant to conventional treatments .

Q & A

Q. Advanced Analytical Techniques

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]) with <2 ppm error (e.g., observed 435.2393 vs. calculated 435.2396 for related analogs) .

- LC-MS : Retention time () and fragmentation patterns distinguish regioisomers (e.g., min for triazole analogs) .

- Multinuclear NMR : -NMR identifies carbonyl (C=O, ~170 ppm) and aromatic carbons, while -NMR resolves pyrrolidine protons (δ 1.96–3.33 ppm) .

How can researchers address solubility challenges during HPLC analysis of this compound?

Q. Advanced Method Development

- Buffered Mobile Phases : Use ammonium acetate (pH 6.5) to improve ionization and peak symmetry .

- Derivatization : Convert the carboxylic acid to a methyl ester (e.g., with MeOH/HSO) for enhanced lipophilicity and retention on C18 columns .

- Column Selection : HILIC columns may resolve polar degradation products.

What strategies are employed to analyze structure-activity relationships (SAR) for pyrrolidine-substituted benzoic acid derivatives?

Q. Advanced SAR & Biological Evaluation

- Substituent Variation : Modify the pyrrolidine ring (e.g., N-alkylation) or benzoic acid substituents (e.g., methyl, halogens) to assess impacts on bioactivity .

- Biological Assays : Test antibacterial activity via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains, correlating results with logP and electronic descriptors .

- Computational Modeling : DFT calculations predict electronic effects (e.g., HOMO/LUMO energies) of substituents on reactivity .

How should researchers resolve contradictions in biological activity data for analogs of this compound?

Q. Advanced Data Analysis

- Purity Verification : Confirm compound integrity via HRMS and HPLC (>95% purity) to exclude impurities as confounding factors .

- Dose-Response Curves : Perform EC/IC assays in triplicate to identify outliers and validate statistical significance .

- Metabolic Stability : Assess in vitro metabolic degradation (e.g., liver microsomes) to rule out rapid inactivation in biological assays .

What mechanistic studies elucidate the reaction pathways in synthesizing this compound?

Q. Advanced Mechanistic Probes

- Isotopic Labeling : Use -labeled HO to track hydrolysis steps in ester-to-acid conversion .

- Kinetic Profiling : Monitor reaction progress via in situ IR spectroscopy (e.g., carbonyl peak shifts) to identify rate-limiting steps .

- Computational Studies : Simulate transition states (e.g., Gaussian software) to compare SNAr vs. radical pathways .

How are stability and degradation profiles assessed for this compound under storage conditions?

Q. Advanced Stability Testing

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions (0.1M HCl/NaOH) to identify degradation products .

- LC-MS/MS : Characterize degradation pathways (e.g., decarboxylation, pyrrolidine ring oxidation) using fragmentation patterns .

- Storage Recommendations : Stabilize in amber vials at 4°C under inert gas (N) to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.